molecular formula C8H8N2OS B13131925 6-(Methylthio)benzo[d]isoxazol-3-amine

6-(Methylthio)benzo[d]isoxazol-3-amine

Cat. No.: B13131925
M. Wt: 180.23 g/mol
InChI Key: ZKMQBGYSHPGBNI-UHFFFAOYSA-N
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Description

6-(Methylthio)benzo[d]isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)benzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylthio)benzo[d]isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

6-(Methylthio)benzo[d]isoxazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methylthio)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, potentially modulating their activity. For example, isoxazole derivatives have been shown to interact with enzymes, receptors, and other proteins, leading to diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 6-(Methylthio)benzo[d]isoxazol-3-amine is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This modification can enhance its interactions with specific molecular targets, potentially leading to improved efficacy in various applications.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

6-methylsulfanyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H8N2OS/c1-12-5-2-3-6-7(4-5)11-10-8(6)9/h2-4H,1H3,(H2,9,10)

InChI Key

ZKMQBGYSHPGBNI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)C(=NO2)N

Origin of Product

United States

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